2-[4-(hydroxymethyl)phenyl]propanoic Acid
Description
2-[4-(Hydroxymethyl)phenyl]propanoic acid is a propanoic acid derivative featuring a hydroxymethyl (-CH₂OH) substituent at the para position of the phenyl ring. This structural motif confers unique physicochemical and biological properties, positioning it as a compound of interest in pharmaceutical and synthetic chemistry. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol . The compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, where modifications to the phenyl ring influence metabolic stability, solubility, and target interactions.
Key properties include:
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7,11H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDWVGMLZQDDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(hydroxymethyl)phenyl]propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-(hydroxymethyl)benzaldehyde with a suitable reagent to introduce the propanoic acid group. This can be done using a Grignard reaction followed by oxidation to yield the desired product. Another method involves the use of Friedel-Crafts acylation, where 4-(hydroxymethyl)benzene is reacted with propanoic anhydride in the presence of a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of 2-[4-(hydroxymethyl)phenyl]propanoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Hydroxymethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 2-[4-(Carboxymethyl)phenyl]propanoic acid.
Reduction: 2-[4-(Hydroxymethyl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[4-(Hydroxymethyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(hydroxymethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, interaction with receptors, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Hydroxymethyl vs. Alkyl Substituents
Impact of Substituents :
Hydroxymethyl vs. Heteroaryl Substituents
Key Insight :
- The hydroxymethyl group may favor interactions with hydrophilic enzyme pockets, but empirical data are lacking.
Pharmacological and Metabolic Comparisons
Anti-inflammatory Activity
Metabolic Pathways
- Hydroxymethyl Derivatives: Prone to oxidation, forming carboxylic acids (e.g., 2-[4-(carboxymethyl)phenyl]propanoic acid), which may alter toxicity or activity .
- Alkyl Derivatives : Metabolized via ω- or β-oxidation, leading to shorter-chain metabolites with varying biological effects .
Physicochemical Properties
Biological Activity
Overview
2-[4-(Hydroxymethyl)phenyl]propanoic acid, also known by its IUPAC name, is an organic compound with the molecular formula C10H12O3. This compound features a hydroxymethyl group attached to a phenyl ring and is connected to a propanoic acid moiety. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in pharmaceutical and biochemical research.
The biological activity of 2-[4-(hydroxymethyl)phenyl]propanoic acid is primarily attributed to its interaction with specific molecular targets and pathways. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include:
- Modulation of Enzyme Activity : The compound can influence the activity of certain enzymes, potentially affecting metabolic pathways.
- Interaction with Receptors : It may bind to various receptors, altering cellular signaling processes.
- Alteration of Cellular Signaling Pathways : The compound could impact signaling cascades that are crucial for cellular function and homeostasis .
Antimicrobial Properties
Research indicates that compounds containing the phenolic moiety, such as 2-[4-(hydroxymethyl)phenyl]propanoic acid, possess significant antimicrobial activity. A study highlighted the potential utility of derivatives with a 4-hydroxyphenyl moiety against multidrug-resistant pathogens, underscoring the importance of structural modifications in enhancing biological efficacy .
Table 1: Antimicrobial Activity Data
| Compound | Target Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 2 | Staphylococcus aureus | >64 | Weak |
| 4 | Candida auris | >64 | No Activity |
| 3 | Carbapenemase-producing strains | <64 | Moderate Activity |
Anti-inflammatory Effects
In addition to antimicrobial properties, compounds similar to 2-[4-(hydroxymethyl)phenyl]propanoic acid have been investigated for their anti-inflammatory effects. The hydroxymethyl group contributes to the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.
Research Findings
Recent studies have explored the synthesis and evaluation of various derivatives of 2-[4-(hydroxymethyl)phenyl]propanoic acid. These investigations have revealed promising results in terms of biological activity:
- Synthesis Techniques : Several synthetic routes have been developed for producing this compound, including Grignard reactions and Friedel-Crafts acylation.
- Biological Screening : Compounds derived from 2-[4-(hydroxymethyl)phenyl]propanoic acid have shown varying degrees of activity against different microbial strains, highlighting the potential for developing new antimicrobial agents .
Case Studies
- Antimicrobial Screening : A library of amino acid derivatives featuring a 4-hydroxyphenyl moiety was synthesized and screened against ESKAPE pathogens. Some derivatives showed significant activity against drug-resistant strains, indicating that structural modifications can enhance antimicrobial efficacy .
- Inflammatory Response Modulation : Investigations into the anti-inflammatory properties revealed that certain derivatives could inhibit the production of inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Comparison with Similar Compounds
To understand the unique biological activity of 2-[4-(hydroxymethyl)phenyl]propanoic acid, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[4-(Methyl)phenyl]propanoic acid | Lacks hydroxymethyl group | Different reactivity |
| 2-[4-(Carboxymethyl)phenyl]propanoic acid | Contains additional carboxylic group | Affects solubility and reactivity |
| 2-[4-(Hydroxy)phenyl]propanoic acid | Hydroxyl group on phenyl ring | Different chemical properties |
The presence of specific functional groups in 2-[4-(hydroxymethyl)phenyl]propanoic acid confers distinct chemical and biological properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
